5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These intermediates can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with comparable properties and applications.
Uniqueness
5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl group, for example, may enhance its interaction with certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
5-but-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-5-10-20-11-12-21-17(18(20)22)13-16(19-21)14-6-8-15(9-7-14)23-4-2/h3,6-9,11-13H,1,4-5,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOTWXGKWMSFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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